N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyrazine-2-carboxamide
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Overview
Description
The compound “2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid” is similar to the one you’re asking about . It has a molecular weight of 298.27 and its IUPAC name is 2-fluoro-5-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzoic acid .
Molecular Structure Analysis
The InChI code for the similar compound “2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid” is 1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-8,18H,(H,19,20)(H,21,22) .
Physical And Chemical Properties Analysis
The similar compound “2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid” is a solid at room temperature .
Scientific Research Applications
Enzyme Inhibition Activity
A study demonstrated the synthesis of novel compounds by reacting N-(3-oxobutanoyl)pyrazine-2-carboxamide with urea/thiourea and aldehydes, resulting in compounds evaluated for acetyl and butyl cholinesterase inhibitor activity. These compounds exhibited a range of inhibitory activities, with one compound showing significant efficacy, suggesting potential therapeutic applications in conditions related to enzyme dysfunction (Elumalai et al., 2014).
Crystallography and Molecular Interactions
Another study focused on cocrystals of pyrazinamide with hydroxybenzoic acids, exploring their structure, spectroscopic characteristics, and potential applications through computational simulations. The research identified possible excipient substances and suggested these cocrystals might exhibit antimycobacterial activity and be formulated as new anti-tuberculosis drugs. Additionally, the cocrystals showed potential in photovoltaic systems for energy conversion, indicating their utility in renewable energy technologies (Al-Otaibi et al., 2020).
Unusual Molecular Conformations
Research on the crystal structure of a related compound revealed an unusual conformation stabilized by weak interactions, offering insights into the molecular arrangements that could inform the design of new compounds with specific properties (Wani et al., 2014).
Catalytic Synthesis
A study on the catalytic synthesis of pyrazinamide from dimethylpyrazine outlined a process that could be employed in the production of various drugs, highlighting the versatility of pyrazine derivatives in pharmaceutical manufacturing (Kagarlitskii et al., 1999).
Safety and Hazards
properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2/c20-13-10-4-2-1-3-9(10)11(18-19-13)8-17-14(21)12-7-15-5-6-16-12/h1-7H,8H2,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFZYNZNLZDOQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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